molecular formula C15H14FNO3S B12075806 3-Fluoro-1H-indole 4-methylbenzenesulfonate CAS No. 1858255-05-6

3-Fluoro-1H-indole 4-methylbenzenesulfonate

Cat. No.: B12075806
CAS No.: 1858255-05-6
M. Wt: 307.3 g/mol
InChI Key: UHWGEZKBAUVKIS-UHFFFAOYSA-N
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Description

3-Fluoro-1H-indole 4-methylbenzenesulfonate is a synthetic organic compound that belongs to the class of indole derivatives Indoles are significant heterocyclic systems found in many natural products and drugs The addition of a fluorine atom at the 3-position of the indole ring and the attachment of a 4-methylbenzenesulfonate group make this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1H-indole 4-methylbenzenesulfonate typically involves the following steps:

    Fluorination of Indole: The starting material, indole, undergoes electrophilic fluorination using reagents such as trifluoromethyl hypofluorite (CF3OF) or Selectfluor.

    Sulfonation: The fluorinated indole is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1H-indole 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Fluorination: Trifluoromethyl hypofluorite (CF3OF), Selectfluor.

    Sulfonation: 4-Methylbenzenesulfonyl chloride, pyridine, triethylamine.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution: Various substituted indoles.

    Oxidation: Oxindoles.

    Reduction: Indolines.

Mechanism of Action

The mechanism of action of 3-Fluoro-1H-indole 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The sulfonate group increases the compound’s solubility and facilitates its transport across cell membranes. These properties enable the compound to modulate various biological pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-1H-indole 4-methylbenzenesulfonate stands out due to the combined presence of the fluorine atom and the sulfonate group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1858255-05-6

Molecular Formula

C15H14FNO3S

Molecular Weight

307.3 g/mol

IUPAC Name

3-fluoro-1H-indole;4-methylbenzenesulfonic acid

InChI

InChI=1S/C8H6FN.C7H8O3S/c9-7-5-10-8-4-2-1-3-6(7)8;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,10H;2-5H,1H3,(H,8,9,10)

InChI Key

UHWGEZKBAUVKIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C2C(=C1)C(=CN2)F

Origin of Product

United States

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